molecular formula C16H23N5O3 B4680544 8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4680544
M. Wt: 333.39 g/mol
InChI Key: BKGSYHPTJKULPP-UHFFFAOYSA-N
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Description

The compound 8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • Position 8: A 2-hydroxyethyl group, enhancing hydrophilicity.
  • Position 3: An isobutyl (2-methylpropyl) chain, contributing to lipophilicity.
  • Positions 1, 6, 7: Methyl substituents, influencing steric and electronic properties.

Below, we compare its structure-activity relationships (SAR) with similar derivatives.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-9(2)8-20-14(23)12-13(18(5)16(20)24)17-15-19(6-7-22)10(3)11(4)21(12)15/h9,22H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGSYHPTJKULPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key SAR Insights

Position 8 Modifications
  • Hydrophilic Groups (e.g., 2-Hydroxyethyl): The target compound’s 2-hydroxyethyl group may improve aqueous solubility compared to aryl or alkylpiperazinyl analogs (e.g., AZ-853, 3i). This could reduce blood-brain barrier penetration, contrasting with lipophilic derivatives like CB11 (2-aminophenyl) or morpholinylethyl (), which may enhance CNS targeting .
  • Aryl and Piperazinyl Groups : Compounds with arylpiperazinyl chains (e.g., 3i, AZ-853) exhibit high 5-HT1A/5-HT7 receptor affinity, critical for antidepressant effects. The fluorophenyl moiety in 3i enhances receptor selectivity, while trifluoromethyl (AZ-861) increases metabolic stability but introduces side effects like lipid disturbances .
Position 3 Substituents
  • Isobutyl vs. Alkyl Chains : The isobutyl group in the target compound and analog provides moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, butyl (CB11) or isopentyl () chains may prolong half-life but risk hepatotoxicity .
Methylation at Positions 1, 6, 7
  • Methyl groups at positions 1, 6, and 7 (common across analogs) stabilize the purine core, enhancing enzymatic resistance. For example, AZ-853/861 retain activity after repeated dosing due to this stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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